3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by sulfonation and subsequent coupling with the appropriate phenyl and methoxy groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to bind to these targets disrupts essential biochemical pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Benzimidazole derivatives: Known for their anticancer and antimicrobial properties.
Thiazolidin-4-one derivatives: These compounds also possess significant biological activities and are used in medicinal chemistry.
Uniqueness
What sets N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole ring, along with the sulfonamide and methoxy groups, enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C22H20N2O4S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-4-10-18-21(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)17-9-11-19(27-2)20(13-17)28-3/h4-13,24H,1-3H3 |
InChI Key |
WCLIDBLQACJZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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